molecular formula C17H18N2O3 B1450865 2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid CAS No. 1171514-17-2

2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

Cat. No.: B1450865
CAS No.: 1171514-17-2
M. Wt: 298.34 g/mol
InChI Key: PPNLVWGPZJLEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

The compound 2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is a complex organic molecule that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and drug development. This article will explore its applications, focusing on its biological activity, synthesis methods, and relevant case studies.

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties. Its indole and pyridine moieties are known to exhibit a range of biological activities, including:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. Investigations into its mechanism of action reveal that it may induce apoptosis through the disruption of metabolic pathways involved in cell survival .
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, studies are being conducted to evaluate its efficacy in models of neurodegenerative diseases. Preliminary results suggest it may protect neuronal cells from oxidative stress-induced damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing cyclobutanecarbonyl precursors to form the indole structure through cyclization.
  • Functional Group Modifications : Post-synthesis modifications can enhance biological activity or solubility.

Case Study 1: Anticancer Efficacy

A study evaluated the compound against several cancer cell lines (e.g., MCF-7 and A549). The results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings point towards its potential as a therapeutic agent for neurodegenerative disorders .

Summary of Findings

The diverse applications of this compound highlight its significance in medicinal chemistry:

ApplicationDescriptionEvidence Source
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Synthesis MethodsMulti-step organic reactions involving cyclization and functionalizationGeneral Knowledge

Mechanism of Action

The mechanism of action of 2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is unique due to the presence of the cyclobutylcarbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Biological Activity

2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid (CAS Number: 1171514-17-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of tetrahydropyridoindoles, characterized by a bicyclic structure that contributes to its biological activity. The cyclobutanecarbonyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyridoindole compounds exhibit significant anticancer activity. A study demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyridoindole derivatives. For instance, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's ability to enhance antioxidant defenses and reduce inflammation in neuronal tissues .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyridoindole scaffold can significantly alter its potency and selectivity towards different biological targets. For example:

  • Substitution at the 8-position : Variations here can enhance binding affinity to specific receptors.
  • Cyclobutanecarbonyl group : This group appears to play a pivotal role in increasing lipophilicity and bioavailability.

Case Studies

StudyFindings
Investigated the effects of various pyridoindoles on CFTR potentiation in cystic fibrosis models.Identified structure-activity relationships that correlate with enhanced CFTR function.
Evaluated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress.Demonstrated significant reduction in cell death and oxidative markers.
Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria.Confirmed efficacy against multiple strains with potential for development into therapeutic agents.

Properties

IUPAC Name

2-(cyclobutanecarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(10-2-1-3-10)19-7-6-15-13(9-19)12-8-11(17(21)22)4-5-14(12)18-15/h4-5,8,10,18H,1-3,6-7,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLVWGPZJLEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 5
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.